4-chloro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide
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Overview
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chlorophenyl group and a thiophene ring suggests that it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-acetic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities. Its aromatic and heterocyclic nature makes it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the chlorophenyl and thiophene groups suggests that it may exhibit bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2-(THIOPHEN-2-YL)ACETATE stands out due to the presence of both a chlorophenyl group and a thiophene ring. This combination of functional groups imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11ClN2O2S |
---|---|
Molecular Weight |
294.76 g/mol |
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-5-3-9(4-6-10)13(15)16-18-12(17)8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16) |
InChI Key |
AUTVACUUHKYOTB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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